

An In-depth Technical Guide to (Rac)-Monepantel-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-Monepantel-d5

Cat. No.: B12411624

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This technical guide provides a comprehensive overview of **(Rac)-Monepantel-d5**, a deuterated isotopologue of Monepantel, for researchers, scientists, and drug development professionals. While this document focuses on the deuterated form, the majority of the biological and mechanistic data presented is derived from studies on the non-deuterated parent compound, Monepantel. **(Rac)-Monepantel-d5** is primarily utilized as an internal standard for quantitative analysis or as a tracer in metabolic studies.^[1]

Chemical and Physical Properties

(Rac)-Monepantel-d5 is a deuterium-labeled version of Monepantel, an anthelmintic drug belonging to the amino-acetonitrile derivative (AAD) class.^[1] The deuteration is intended to facilitate its use in analytical methods such as mass spectrometry.

Property	Value
Chemical Name	N-(2-cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl-1,1,3,3,3-d5)-4-((trifluoromethyl)thio)benzamide[2]
Molecular Formula	C ₂₀ H ₈ D ₅ F ₆ N ₃ O ₂ S[1]
Molecular Weight	478.42 g/mol [1]
Appearance	White to off-white solid
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.
Purity	>99%
Vapor Pressure (Monepantel)	2.8 x 10 ⁻⁹ Pa at 25°C

Safety Data

A Safety Data Sheet (SDS) for **(Rac)-Monepantel-d5** is available from suppliers. Standard safe handling procedures for chemical reagents should be followed. This includes the use of personal protective equipment such as gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, rinse the affected area with water and seek medical advice if irritation persists.

Mechanism of Action

Monepantel exerts its anthelmintic effect through a novel mechanism of action that is distinct from other classes of anthelmintics. This unique mode of action makes it effective against nematode strains that have developed resistance to other drugs.

The primary target of Monepantel is a nematode-specific clade of nicotinic acetylcholine receptors (nAChRs), specifically the DEG-3 subfamily, including the MPTL-1 receptor in *Haemonchus contortus* and its homolog ACR-23 in *Caenorhabditis elegans*. Monepantel acts as a positive allosteric modulator at nanomolar concentrations and a direct agonist at higher concentrations. This interaction leads to the irreversible opening of the ion channel, resulting in

an uncontrolled influx of ions and depolarization of muscle cells. This ultimately causes spastic paralysis and death of the nematode.

In addition to its anthelmintic properties, Monepantel has been investigated for its potential anticancer activity. Studies have shown that it can induce autophagy in human ovarian cancer cells by disrupting the mTOR/p70S6K signaling pathway.

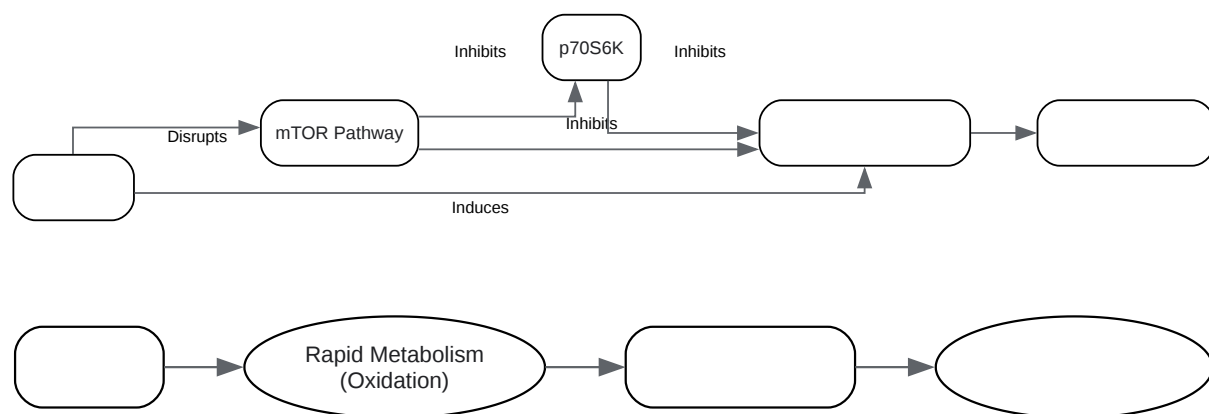
Monepantel's Anthelmintic Mechanism of Action

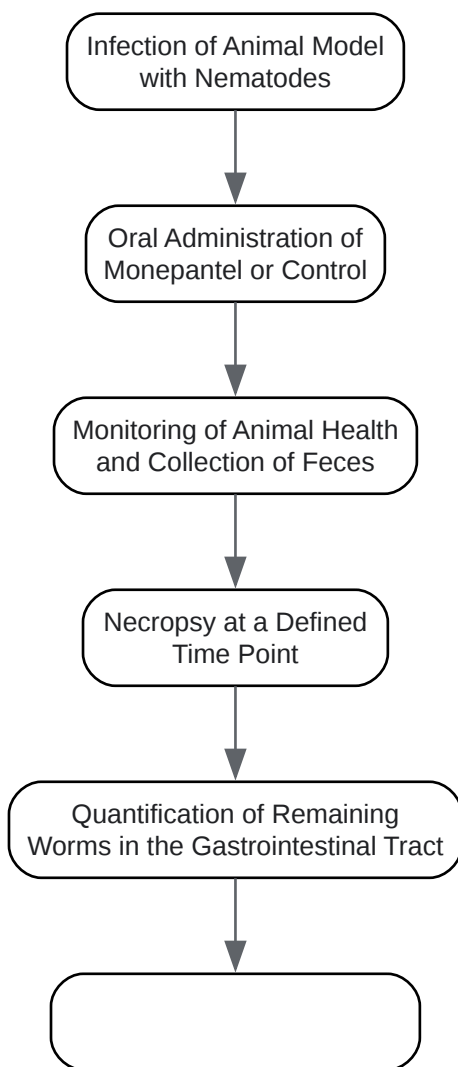


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Caption: Signaling pathway of Monepantel's anthelmintic action.

Monepantel's Potential Anticancer Signaling Pathway





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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to (Rac)-Monepantel-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411624#safety-data-sheet-sds-for-rac-monepantel-d5]

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